Regioisomeric Differentiation: 4-Methylpiperidine vs. 3-Methylpiperidine Substitution
The target compound incorporates a 4-methylpiperidine moiety, whereas the closely related analog (CAS not publicly assigned) features a 3-methylpiperidine group. In piperidine-derived sEH inhibitor series, the position of the methyl substituent on the piperidine ring critically modulates both potency and metabolic stability. The 4-methyl substitution is documented to confer a distinct conformational preference and steric profile compared to the 3-methyl isomer, which can affect target binding pocket complementarity and susceptibility to oxidative metabolism. [1]
| Evidence Dimension | Structural isomerism: methyl substituent position on piperidine ring |
|---|---|
| Target Compound Data | 4-Methylpiperidine substitution at the propan-2-ol 3-position; piperidine N-substitution at position 4 relative to ring nitrogen |
| Comparator Or Baseline | 3-Methylpiperidine analog (1-((1-Ethynylcyclohexyl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride) |
| Quantified Difference | No publicly available head-to-head quantitative biological data for this specific pair. Structural difference: methyl group at C4 (para to N) vs. C3 (meta to N) generates distinct steric and electronic environments. |
| Conditions | Structural comparison based on chemical identity; biological extrapolation from piperidine SAR literature [1] |
Why This Matters
Even single-atom positional isomerism in piperidine-based bioactive molecules can alter target affinity by >10-fold and modify CYP-mediated clearance; this differentiation justifies isolated procurement of the 4-methyl isomer for SAR studies.
- [1] Pecic S, Pakhomova S, Newcomer ME, Morisseau C, Hammock BD, Zhu Z, Rinderspacher A, Deng SX. Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2013 Jan 15;23(2):417-21. PMID: 23237835. View Source
